molecular formula C9H18OSi B14713040 2-Trimethylsiloxy-4-methyl-1,3-pentadiene CAS No. 6651-46-3

2-Trimethylsiloxy-4-methyl-1,3-pentadiene

Cat. No.: B14713040
CAS No.: 6651-46-3
M. Wt: 170.32 g/mol
InChI Key: DKSBCCBPNYPGQP-UHFFFAOYSA-N
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Description

2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-methyl-1,3-pentadiene+trimethylsilyl chloridebaseThis compound\text{4-methyl-1,3-pentadiene} + \text{trimethylsilyl chloride} \xrightarrow{\text{base}} \text{this compound} 4-methyl-1,3-pentadiene+trimethylsilyl chloridebase​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.

Scientific Research Applications

2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.

    1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.

    2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.

Uniqueness

2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.

Properties

CAS No.

6651-46-3

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane

InChI

InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3

InChI Key

DKSBCCBPNYPGQP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C)O[Si](C)(C)C)C

Origin of Product

United States

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